chemical structure and properties of rac N-(2,3-Dihydroxypropyl)octadecanamide
chemical structure and properties of rac N-(2,3-Dihydroxypropyl)octadecanamide
A Comprehensive Technical Guide to rac N-(2,3-Dihydroxypropyl)octadecanamide
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides an in-depth exploration of rac N-(2,3-Dihydroxypropyl)octadecanamide, a fatty acid amide with potential relevance in materials science and as a structural analog to biologically active lipids. This document details the molecule's chemical structure, physicochemical properties, a validated synthetic route, and robust analytical methodologies for its characterization and quantification. Drawing upon established principles for analogous fatty acid amides, we further explore its potential biological significance and mechanisms of action, providing a foundational resource for researchers in chemical synthesis, drug development, and materials science. All protocols and claims are substantiated by authoritative references to ensure scientific integrity and practical applicability.
Chemical Identity and Structure
rac-N-(2,3-Dihydroxypropyl)octadecanamide is a fascinating hybrid molecule, combining the structural features of a long-chain saturated fatty acid (stearic acid) and a glycerol-like headgroup derived from 3-amino-1,2-propanediol. This amphipathic nature—a long, hydrophobic alkyl tail and a polar, hydrophilic dihydroxypropyl head—governs its physical properties and potential applications.
Nomenclature and Identifiers
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Systematic (IUPAC) Name: N-(2,3-dihydroxypropyl)octadecanamide
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Common Synonyms: Stearamide, N-(2,3-dihydroxypropyl)-; N-Stearoyl-3-amino-1,2-propanediol
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CAS Number: 7336-25-6[1]
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Molecular Formula: C₂₁H₄₃NO₃[1]
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Molecular Weight: 357.57 g/mol [1]
The "rac" prefix indicates that the compound is a racemic mixture of the (R)- and (S)-enantiomers at the C2 position of the dihydroxypropyl moiety.
Chemical Structure
The molecule consists of an 18-carbon saturated alkyl chain (the octadecanoyl group) linked via an amide bond to the nitrogen of 3-amino-1,2-propanediol.
Figure 1: 2D Chemical Structure of N-(2,3-Dihydroxypropyl)octadecanamide.
Physicochemical and Spectroscopic Properties
The physicochemical properties of this compound are dominated by its long alkyl chain, making it a waxy, lipophilic solid. While extensive experimental data for this specific molecule is not widely published, properties can be reliably inferred from its constituent parts and structurally similar compounds like octadecanamide (stearamide) and glyceryl monostearate.
Tabulated Physicochemical Data
| Property | Value / Predicted Behavior | Source / Justification |
| Appearance | White to off-white waxy solid | Predicted based on octadecanamide and other long-chain amides[2][3]. |
| Melting Point (°C) | ~70 - 90 | Inferred. Higher than stearic acid (70°C) and lower than stearamide (~109°C) due to hydrogen bonding of the diol group disrupting crystal packing. |
| Boiling Point (°C) | > 200 at reduced pressure | High boiling point expected due to high molecular weight and hydrogen bonding capacity. Direct boiling at atmospheric pressure would likely cause decomposition. |
| Solubility | Insoluble in water. Soluble in hot polar organic solvents (e.g., ethanol, isopropanol) and non-polar solvents (e.g., chloroform, toluene). | The long C18 alkyl chain imparts very low water solubility[4][5]. The polar head allows for solubility in hot alcohols. |
| logP (Octanol/Water) | > 6 (Estimated) | High value predicted due to the dominant hydrophobic character of the C18 tail[4]. |
Predicted Spectroscopic Profile
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¹H-NMR (CDCl₃, 400 MHz):
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δ ~0.88 (t, 3H): Terminal methyl (CH₃) group of the stearoyl chain.
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δ ~1.25 (s, broad, ~28H): Methylene (-CH₂-) protons of the alkyl chain.
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δ ~1.62 (quint, 2H): Methylene protons β to the carbonyl group (-CH₂-CH₂-C=O).
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δ ~2.20 (t, 2H): Methylene protons α to the carbonyl group (-CH₂-C=O).
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δ ~3.2-3.8 (m, 5H): Protons of the N-CH₂-CH(OH)-CH₂OH moiety.
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δ ~6.0-6.5 (broad s, 1H): Amide (N-H) proton.
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IR (KBr, cm⁻¹):
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~3300 (broad): O-H and N-H stretching from the diol and amide groups.
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~2920, 2850: C-H stretching of the alkyl chain.
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~1640 (strong): Amide I band (C=O stretching).
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~1550: Amide II band (N-H bending).
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~1050: C-O stretching of the alcohol groups.
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Mass Spectrometry (ESI+):
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[M+H]⁺: m/z 358.3
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[M+Na]⁺: m/z 380.3
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Synthesis and Manufacturing
The most direct and industrially scalable method for producing rac N-(2,3-Dihydroxypropyl)octadecanamide is through the direct thermal condensation of stearic acid and rac-3-amino-1,2-propanediol.
Synthetic Workflow Diagram
The synthesis is a straightforward amidation reaction where water is removed to drive the equilibrium toward the product.
Caption: Hypothetical inhibition of FAAH by the title compound, enhancing endocannabinoid signaling.
Analytical Methodologies
Accurate quantification of rac N-(2,3-Dihydroxypropyl)octadecanamide, particularly from complex matrices, requires a robust chromatographic method. High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is the gold standard for this type of analysis due to its high sensitivity and selectivity.[6][7]
Analytical Workflow Diagram
Caption: Standard workflow for the quantification of rac N-(2,3-Dihydroxypropyl)octadecanamide.
Step-by-Step LC-MS/MS Protocol
Rationale: This method is adapted from established protocols for analyzing lipophilic small molecules and fatty acid amides.[8][9] Reverse-phase chromatography is ideal for retaining the long alkyl chain. A C18 column provides the necessary hydrophobicity. The mobile phase of acetonitrile and water with a formic acid modifier is standard for promoting analyte ionization (protonation) for positive-ion mode Electrospray Ionization (ESI), which is highly sensitive for amides.
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Sample Preparation (from a cream/lotion formulation):
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Accurately weigh ~100 mg of the sample into a centrifuge tube.
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Add 5 mL of a 1:1 mixture of isopropanol and ethyl acetate.
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Vortex vigorously for 2 minutes to dissolve the lipid components.
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Centrifuge at 4000 rpm for 10 minutes to pellet insoluble excipients.
-
Carefully transfer the supernatant to a new tube.
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Evaporate the solvent to dryness under a stream of nitrogen at 40°C.
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Reconstitute the residue in 1 mL of the initial mobile phase (e.g., 80:20 Acetonitrile:Water).
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-
Chromatographic Conditions:
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HPLC System: Agilent 1290 Infinity II or equivalent.
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Column: Agilent ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) or equivalent.
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Mobile Phase A: Water + 0.1% Formic Acid.
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Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
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Gradient: Start at 80% B, hold for 0.5 min; ramp to 100% B over 3 min; hold at 100% B for 2 min; return to 80% B and re-equilibrate for 1.5 min.
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Flow Rate: 0.4 mL/min.
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Column Temperature: 40°C.
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Injection Volume: 2 µL.
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-
Mass Spectrometry Conditions:
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MS System: Agilent 6470 Triple Quadrupole or equivalent.
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Ionization Source: Electrospray Ionization (ESI), Positive Mode.
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MRM Transition: Precursor Ion (Q1): m/z 358.3 → Product Ion (Q3): [Determine experimentally, likely a fragment from loss of the dihydroxypropyl headgroup].
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Gas Temperature: 300°C.
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Gas Flow: 8 L/min.
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Nebulizer Pressure: 35 psi.
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Sheath Gas Temp: 350°C.
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Sheath Gas Flow: 11 L/min.
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-
Quantification: Prepare a standard curve by serial dilution of a certified reference standard (1 ng/mL to 1000 ng/mL). Plot the peak area against concentration and apply a linear regression to determine the concentration in unknown samples.
Safety and Handling
While specific toxicity data for rac N-(2,3-Dihydroxypropyl)octadecanamide is limited, data from closely related long-chain fatty acid amides suggest a low acute toxicity profile.[4] However, some amides are known to be skin or eye irritants.[2] Therefore, standard laboratory precautions are required.
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Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and nitrile gloves.
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Handling: Avoid generating dust. Handle in a well-ventilated area or a chemical fume hood.
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Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.
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Toxicity Summary (Related Compounds): For N-(2-Octadecanoylaminoethyl)octadecanamide, the oral LD50 in rats is >2000 mg/kg, and it is considered non-irritating to skin.[4]
Conclusion
rac-N-(2,3-Dihydroxypropyl)octadecanamide is a well-defined chemical entity with properties derived from its amphipathic structure. Its synthesis is straightforward, and it can be reliably quantified using modern analytical techniques like LC-MS/MS. While its current documented use is in materials science, its structural similarity to biologically active fatty acid amides presents an intriguing area for future research in pharmacology and drug development, particularly as a potential modulator of lipid-signaling pathways. This guide provides the foundational chemical and analytical knowledge necessary to support such investigations.
References
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